2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone
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Overview
Description
2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trimethylsilyl group, which imparts specific reactivity and stability to the molecule. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-trimethylsilylethanol with a suitable benzodithiole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Mechanism of Action
The mechanism by which 2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound may also interact with biological molecules, altering their function and activity through covalent modification or binding .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Known for its use in protecting hydroxyl groups during synthesis.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Utilized in esterification reactions without the need for external promoters.
Uniqueness
2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone stands out due to its specific combination of a benzodithiole core with a trimethylsilyl group, providing unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical control and selectivity.
Properties
CAS No. |
89414-27-7 |
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Molecular Formula |
C12H18O5S2Si |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
trimethyl-[2-[(1,1,3,3-tetraoxo-1λ6,3λ6-benzodithiol-2-yl)oxy]ethyl]silane |
InChI |
InChI=1S/C12H18O5S2Si/c1-20(2,3)9-8-17-12-18(13,14)10-6-4-5-7-11(10)19(12,15)16/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
KZGJGZVZPBEQDU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC1S(=O)(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
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